molecular formula C16H16N6O3 B2592747 1-(2-methoxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea CAS No. 1396798-08-5

1-(2-methoxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

Cat. No.: B2592747
CAS No.: 1396798-08-5
M. Wt: 340.343
InChI Key: LHDQUULKJXMBNZ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a synthetic urea derivative featuring a 2-methoxyphenyl group linked via a urea bridge to a tetrazole-containing aryl moiety. The methoxy group on the phenyl ring may enhance solubility and influence pharmacokinetic properties.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-21-16(24)22(20-19-21)12-9-7-11(8-10-12)17-15(23)18-13-5-3-4-6-14(13)25-2/h3-10H,1-2H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDQUULKJXMBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 2-methoxyphenyl isocyanate in the presence of a base such as triethylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(2-hydroxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea.

    Reduction: Formation of 1-(2-methoxyphenyl)-3-(4-(4-methyl-5-amino-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea.

    Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Urea and Tetrazole Moieties

Compound C19/C20 (European Patent Specification): These derivatives, such as 1-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide (C19) and 1-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20), share a methoxyphenyl group but replace the tetrazole with an imidazoline ring. Synthesis routes for these analogs involve coupling reactions with trifluoromethoxy phenyl triazoles, highlighting divergent synthetic strategies .

1-(5-Chloro-2-methoxyphenyl)-3-(2-{4-methyl-5-oxo-3-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}ethyl)urea ():
This compound features a chloro-methoxyphenyl group and a trifluoromethyl-substituted triazole instead of the tetrazole. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The urea linkage is retained, suggesting similar binding modes to biological targets .

Substituent Effects on Bioactivity

Chloro vs. Fluoro Derivatives (Compounds 4 and 5, ): Isostructural compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) differ only in halogen substituents. The chloro derivative exhibits notable antimicrobial activity, while the fluoro analog’s activity remains unquantified in the evidence. The electron-withdrawing nature of chlorine may enhance electrophilic interactions with microbial targets compared to fluorine .

HBK Series (): Compounds HBK14–HBK19 incorporate 2-methoxyphenylpiperazine groups with varying phenoxy substituents (e.g., chloro, methyl, trimethyl). While these lack tetrazole rings, their structural diversity illustrates how substituent bulk and electronic properties modulate receptor affinity. For instance, HBK15 (2-chloro-6-methylphenoxy) may exhibit higher selectivity for serotonin receptors due to increased steric hindrance .

Computational and Crystallographic Insights

Structural Planarity (): X-ray studies of Compounds 4 and 5 reveal near-planar conformations except for one fluorophenyl group oriented perpendicularly.

For example, the urea moiety may anchor to catalytic residues via hydrogen bonds, while the tetrazole enhances π-π stacking with aromatic receptor pockets .

Table: Key Comparisons of Structural Analogs

Compound Name / ID Core Structure Key Substituents Bioactivity Synthesis Method
Target Compound Urea + Tetrazole 2-Methoxyphenyl, 4-methyltetrazole N/A (Predicted antimicrobial/antioxidant) Likely cyclocondensation with NaN₃
Compound 4 () Thiazole + Pyrazole 4-Chlorophenyl, Fluorophenyl Antimicrobial Single crystal diffraction
HBK15 () Piperazine + Phenoxy 2-Chloro-6-methylphenoxy Serotonin receptor affinity Alkylation reactions
C7 () Tetrazole + Imidazopyridine 2,4-Dichlorophenyl Antioxidant Schiff base + NaN₃ reflux
1-(5-Chloro-2-methoxyphenyl)... () Urea + Triazole 5-Chloro, Trifluoromethylphenyl N/A (Predicted CNS activity) Coupling with imidazolidines

Biological Activity

The compound 1-(2-methoxyphenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a synthetic urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N6O3C_{19}H_{20}N_{6}O_{3}, and it features a complex structure that includes a methoxyphenyl group and a tetrazole moiety. The presence of these functional groups is thought to contribute to its biological activity.

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Urea derivatives have shown potential as antimicrobial agents. The tetrazole ring may enhance the interaction with microbial targets, leading to inhibition of growth.
  • Antitumor Activity : Some studies suggest that similar compounds can induce apoptosis in cancer cells by modulating cell cycle progression and promoting oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of MurB enzyme

Case Study 1: Antimicrobial Activity

In a study examining various urea derivatives, it was found that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis, likely due to interactions with key enzymes involved in peptidoglycan formation.

Case Study 2: Antitumor Activity

A series of experiments tested the cytotoxic effects of related compounds on various cancer cell lines. One notable finding was that a derivative with a similar structure demonstrated an IC50 value of 25 μM against MDA-MB-231 breast cancer cells. This suggests that the compound may interfere with cellular signaling pathways critical for tumor growth and survival.

Discussion

The biological activity of this compound appears promising based on preliminary studies. Its structural components, particularly the methoxy and tetrazole groups, may play crucial roles in its interaction with biological targets.

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